(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile
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Overview
Description
(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety, a cyano group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile typically involves a multi-step process:
Formation of Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Final Product: The final step involves the condensation of the benzo[d]thiazole derivative with 4-cyanobenzaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-cancer agent, antimicrobial agent, and in the modulation of various biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, dyes, and as a component in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their functional groups and overall structure.
Cyanoacetyl Derivatives: Compounds like cyanoacetic acid and its esters have similar cyanoacetyl groups but lack the benzo[d]thiazole moiety.
Benzonitrile Derivatives: Compounds such as 4-cyanobenzaldehyde and 4-cyanobenzoic acid share the benzonitrile group but differ in their additional functional groups.
Uniqueness
(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile is unique due to its combination of the benzo[d]thiazole core, cyanoacetyl group, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3OS/c18-9-11-5-7-12(8-6-11)16(21)13(10-19)17-20-14-3-1-2-4-15(14)22-17/h1-8,21H/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWWXYFWCKSCY-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)C#N)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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